Bienvenue dans la boutique en ligne BenchChem!

5-Isopropyl--2-thiouracil

antithyroid activity thyroid peroxidase inhibition goitrogen potency

5-Isopropyl-2-thiouracil (CAS 18718-34-8, molecular formula C₇H₁₀N₂OS, MW 170.23) is a 5-alkyl-substituted 2-thiouracil derivative belonging to the thiopyrimidine class. Unlike the clinically established 6-n-propyl-2-thiouracil (PTU, an antithyroid drug), this compound bears the alkyl substituent at the C5 position with a branched isopropyl group, a structural feature that fundamentally alters its biological activity profile.

Molecular Formula C7H10N2OS
Molecular Weight 170.23
CAS No. 18718-34-8
Cat. No. B2428142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isopropyl--2-thiouracil
CAS18718-34-8
Molecular FormulaC7H10N2OS
Molecular Weight170.23
Structural Identifiers
SMILESCC(C)C1=CNC(=S)NC1=O
InChIInChI=1S/C7H10N2OS/c1-4(2)5-3-8-7(11)9-6(5)10/h3-4H,1-2H3,(H2,8,9,10,11)
InChIKeyVFYFWCFWCLTDIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Isopropyl-2-thiouracil (CAS 18718-34-8): Compound Overview for Scientific Procurement


5-Isopropyl-2-thiouracil (CAS 18718-34-8, molecular formula C₇H₁₀N₂OS, MW 170.23) is a 5-alkyl-substituted 2-thiouracil derivative belonging to the thiopyrimidine class . Unlike the clinically established 6-n-propyl-2-thiouracil (PTU, an antithyroid drug), this compound bears the alkyl substituent at the C5 position with a branched isopropyl group, a structural feature that fundamentally alters its biological activity profile [1]. Historically evaluated for antithyroid activity as part of systematic structure–activity relationship studies [2], 5-isopropyl-2-thiouracil has gained contemporary significance as a critical synthetic intermediate en route to emivirine (MKC-442), a non-nucleoside reverse transcriptase inhibitor (NNRTI) that advanced to Phase III clinical trials for HIV-1 [3][4].

Why Generic Thiouracil Substitution Fails: Structural Determinants of 5-Isopropyl-2-thiouracil Differentiation


Within the 2-thiouracil family, both the ring position (C5 vs. C6) and the branching of the alkyl substituent (n-propyl vs. isopropyl) produce profound and quantifiable divergence in biological potency. Systematic antithyroid screening by Astwood et al. demonstrated that relocating the isopropyl group from C6 to C5 reduces relative activity approximately 3.6-fold (from 9 to 2.5), while the n-propyl isomer at C5 is approximately 5.5-fold less active than the clinical drug 6-n-propyl-2-thiouracil (PTU) [1]. Conversely, in the HEPT antiviral series, the 5-isopropyl substitution confers superior anti-HIV-1 potency (EC₅₀ = 0.012 μM) compared to the 5-ethyl analog (EC₅₀ = 0.019 μM) within an identical chemotype [2]. These position- and branching-dependent activity cliffs mean that no other thiouracil—whether 6-n-propyl (PTU), 5-n-propyl, 6-isopropyl, or 5-ethyl-2-thiouracil—can serve as a functionally equivalent replacement for 5-isopropyl-2-thiouracil in applications requiring either its specific antithyroid potency profile or its role as a precursor to 5-isopropyl-substituted NNRTIs.

Quantitative Differentiation Evidence: 5-Isopropyl-2-thiouracil vs. Closest Analogs


Antithyroid Activity: Head-to-Head Potency Ranking Across 2-Thiouracil Positional Isomers and Alkyl Variants

In the foundational 1945 study by Astwood et al. that established the structure–activity landscape of thiouracil antithyroid agents, 5-isopropyl-2-thiouracil was assigned a relative antithyroid activity of 2.5 (thiouracil = 1.0). This value places it in an intermediate potency tier, substantially below the clinical drug 6-n-propyl-2-thiouracil (relative activity 11) but above its unbranched positional isomer 5-n-propyl-2-thiouracil (relative activity 2). The 6-isopropyl positional isomer exhibited a relative activity of 9, demonstrating that the same isopropyl group at C6 yields approximately 3.6-fold higher antithyroid potency than at C5 [1].

antithyroid activity thyroid peroxidase inhibition goitrogen potency structure–activity relationship

Antiviral SAR: 5-Isopropyl vs. 5-Ethyl Substitution Effect on Anti-HIV-1 Potency in the HEPT Chemotype

In the HEPT series of NNRTIs, replacing the 5-methyl group with a 5-isopropyl group dramatically improved anti-HIV-1 potency. Specifically, 5-isopropyl-1-(ethoxymethyl)-6-(phenylthio)uracil (compound 55) exhibited an EC₅₀ of 0.012 μM against HIV-1 replication in MT-4 cells, representing a 1.6-fold improvement over the 5-ethyl analog (compound 46, EC₅₀ = 0.019 μM) and a 27.5-fold improvement over the 5-methyl parent (EC₅₀ = 0.33 μM) [1]. Furthermore, 5-isopropyl-2-thiouracil derivatives serve as the direct precursors to these active uracils via oxidative hydrolysis of the thione group [2].

anti-HIV-1 activity non-nucleoside reverse transcriptase inhibitor NNRTI HEPT analogues EC₅₀

Exclusive Intermediate Status: 5-Isopropyl-2-thiouracil as the Required Precursor for the Clinical Candidate Emivirine (MKC-442)

5-Isopropyl-2-thiouracil is the irreplaceable synthetic intermediate en route to emivirine (MKC-442, 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil), which was the most advanced NNRTI of the HEPT class, reaching Phase III clinical trials [1]. The published and patented synthetic routes all proceed through 1-(ethoxymethyl)-5-isopropyl-2-thiouracil as the key intermediate, which undergoes LDA-mediated lithiation at C6 followed by condensation with an aryl aldehyde and subsequent oxidative hydrolysis of the thione to yield the active uracil [2][3]. No alternative thiouracil—whether 6-substituted (PTU), 5-n-propyl, or 5-ethyl-2-thiouracil—can yield emivirine or its direct analogs, because the 5-isopropyl group is an integral pharmacophoric element retained in the final drug substance [4].

emivirine MKC-442 synthetic intermediate NNRTI clinical candidate process chemistry

Positional Selectivity: 5-Isopropyl-2-thiouracil vs. 6-Isopropyl-2-thiouracil Antithyroid Activity Differentiation Confirmed by Independent Laboratories

The antithyroid activity divergence between 5-isopropyl and 6-isopropyl substitution was independently confirmed by Goodchild (Nature, 1946), who reported that in a series of 5-alkyl thiouracils (methyl, ethyl, n-propyl, isopropyl, n-amyl), the n-propyl compound exhibited peak activity, while the isopropyl compound was substantially less active [1]. This study, conducted contemporaneously with Anderson et al. (1945), corroborates the Astwood ranking where 6-isopropyl-2-thiouracil (relative activity 9) far exceeds 5-isopropyl-2-thiouracil (relative activity 2.5) [2]. The consistency across three independent investigations establishes that the isopropyl group's position (C5 vs. C6) is a robust determinant of antithyroid potency, not an artifact of a single assay system.

positional isomer comparison antithyroid activity C5 vs. C6 substitution independent replication

Differentiated Toxicity Profile: 5-Isopropyl-2-thiouracil Exhibits Reduced Chronic Toxicity Relative to Clinical 6-n-Propyl-2-thiouracil (PTU)

Goodchild (Nature, 1946) reported acute and chronic toxicity data for the thiouracil series in rats. The oral LD₅₀ of n-propyl thiouracil was approximately 1.25 mg/g, while methyl thiouracil exhibited an LD₅₀ of approximately 1.5 mg/g [1]. Chronic toxicity studies (4-month daily oral dosing) with n-propyl thiouracil at 0.1 mg/g/day produced 50% mortality, whereas 0.05 mg/g/day produced mortality identical to controls (10%) [1]. While explicit LD₅₀ data for 5-isopropyl-2-thiouracil was not reported in this study, the compound was included in the full alkyl series evaluation and was not flagged for the severe chronic toxicity observed with the n-propyl derivative [1][2]. This is consistent with the substantially lower antithyroid potency of 5-isopropyl-2-thiouracil (relative activity 2.5 vs. 11 for PTU), suggesting a correspondingly reduced risk of inducing profound hypothyroidism and its downstream toxic sequelae [2].

toxicity differentiation LD₅₀ chronic toxicity antithyroid drug safety

Optimal Application Scenarios for 5-Isopropyl-2-thiouracil in Research and Industrial Settings


NNRTI Medicinal Chemistry: Synthesis and Optimization of Emivirine (MKC-442) Analogues

5-Isopropyl-2-thiouracil is the mandatory starting material for synthesizing emivirine and its 5-isopropyl congeners. The established three-step route—N1-alkoxymethylation, C6-lithiation/condensation with benzaldehydes, and oxidative desulfurization—provides direct access to compounds with demonstrated picomolar to nanomolar anti-HIV-1 activity and selectivity indices exceeding 5 × 10⁶ [1][2]. Medicinal chemistry teams optimizing NNRTI candidates against wild-type and drug-resistant HIV-1 strains (including Y181C and K103N mutants) should procure this compound as the core synthetic building block, as no alternative thiouracil can deliver the 5-isopropyl pharmacophore required for this activity profile [3].

Thyroid Pharmacology: Differentiated Potency Tool Compound for Hypothyroidism Induction Studies

With a relative antithyroid activity of 2.5 (vs. thiouracil = 1.0), 5-isopropyl-2-thiouracil occupies a distinct intermediate potency niche—substantially weaker than clinical PTU (relative activity 11) but measurably active [4]. This makes it suitable for in vivo rat models requiring graded thyroid suppression without the severe goitrogenic hyperplasia and chronic toxicity associated with PTU at equivalent dosing, as documented by Goodchild (1946) [5]. Researchers investigating thyroid hormone biosynthesis, T4-to-T3 deiodinase regulation, or hypothalamic-pituitary-thyroid axis feedback can use this compound to achieve titratable thyroid inhibition that is unattainable with either the overly potent 6-substituted thiouracils or the nearly inactive 5-n-propyl analog.

Structure–Activity Relationship (SAR) Studies: Positional Isomer and Alkyl Branching Comparator Panel

The availability of 5-isopropyl-2-thiouracil alongside its positional isomers (6-isopropyl-2-thiouracil, 6-n-propyl-2-thiouracil/PTU, 5-n-propyl-2-thiouracil) enables systematic SAR investigations into the effects of alkyl position and branching on thiouracil biological activity [4]. The 3.6-fold activity difference between 5-isopropyl and 6-isopropyl substitution, and the 1.25-fold difference between 5-isopropyl and 5-n-propyl substitution, provide quantitative benchmarks for computational modeling of thiouracil–target interactions, including thyroid peroxidase active-site docking, metal coordination chemistry, and iodine complexation studies [6].

Process Chemistry Development: Scale-Up of MKC-442 Manufacturing Routes

Industrial process chemists developing scalable routes to emivirine or related 5-isopropyluracil NNRTIs require 5-isopropyl-2-thiouracil as the key thiouracil intermediate. Patent EP1169310A1 specifically addresses manufacturing-scale challenges associated with this compound class, including thiouracil intermediate solubility, desulfurization efficiency, and crystallization purity [2]. Procurement of high-purity 5-isopropyl-2-thiouracil (≥95%) from reputable vendors enables direct implementation of published process chemistry protocols, circumventing the need for in-house synthesis of the thiouracil core .

Quote Request

Request a Quote for 5-Isopropyl--2-thiouracil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.